Tezampanel

Descripción general

Descripción

Tezampanel es un fármaco desarrollado originalmente por Eli Lilly. Actúa como un antagonista competitivo de los subtipos AMPA y kainato de la familia de receptores de glutamato ionotrópicos, con selectividad para el subtipo GluR5 del receptor de kainato . Este compuesto posee propiedades neuroprotectoras y anticonvulsivas, lo que lo convierte en un candidato para diversas aplicaciones medicinales .

Métodos De Preparación

Tezampanel se puede sintetizar a partir de (3S,4aR,6S,8aR)-6-(hidroximetil)-2-(metoxicarbonil)-1,2,3,4,4a,5,6,7,8,8a-decahidroisoquinolina-3-carboxilato de etilo . Las rutas de síntesis implican múltiples pasos, incluida la formación del anillo tetrazol y la estructura decahidroisoquinolina . Los métodos de producción industrial no están ampliamente documentados, pero el compuesto generalmente se suministra como un polvo con alta pureza (≥ 98%) y se puede almacenar en condiciones específicas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tezampanel experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede utilizar para modificar los grupos funcionales de la molécula.

Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del compuesto, modificando potencialmente su actividad.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula, mejorando potencialmente sus propiedades.

Los reactivos y las condiciones comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos catalizadores para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen.

Aplicaciones Científicas De Investigación

Opioid Addiction Treatment

Tezampanel is being researched as a potential treatment for opioid withdrawal syndrome. Researchers at Indiana University School of Medicine have received funding to explore its efficacy in alleviating withdrawal symptoms and preventing the development of tolerance to opioids. The study aims to characterize this compound's effects in preclinical models before advancing to clinical trials .

Key Findings:

- This compound may help mitigate withdrawal symptoms from opioids.

- It could serve as a bridge to long-term sobriety for patients struggling with addiction .

Pain Management

This compound has demonstrated significant analgesic effects in animal studies. For instance, research involving epidural administration of this compound in rat models showed increased heat withdrawal latency and reduced pain behaviors following surgical procedures . These findings suggest that this compound could be effective in managing postoperative pain without the systemic side effects commonly associated with opioids.

Research Highlights:

- Epidural administration resulted in notable analgesia.

- Comparison with morphine indicated that this compound could be a safer alternative for pain management .

Neurological Disorders

This compound's neuroprotective properties make it a candidate for treating various neurological conditions. Studies indicate that it may reduce excitotoxicity associated with conditions like epilepsy and neurodegenerative diseases by inhibiting excessive glutamate signaling .

Applications in Neurology:

- Potential use in epilepsy management.

- Investigated for its role in neuroprotection against excitotoxic damage.

Case Studies and Clinical Trials

Several clinical trials are underway to assess the safety and efficacy of this compound in different contexts:

| Study Focus | Phase | Objective | Status |

|---|---|---|---|

| Opioid Withdrawal | Phase I | Evaluate safety and tolerability during acute opiate withdrawal symptoms. | Ongoing |

| Pain Management | Preclinical | Assess analgesic effects in postoperative pain models using epidural administration. | Completed |

| Neurological Disorders | Preclinical | Investigate neuroprotective effects in models of excitotoxicity related to epilepsy. | In planning |

Mecanismo De Acción

Tezampanel ejerce sus efectos uniéndose a los receptores de kainato de glutamato, específicamente al subtipo GluR5 . Esta unión inhibe las sinapsis excitadoras en el cerebro, reduciendo la excitabilidad neuronal . Se cree que las propiedades neuroprotectoras y anticonvulsivas del compuesto son el resultado del bloqueo de la captación de calcio en las neuronas .

Comparación Con Compuestos Similares

Tezampanel es similar a otros antagonistas del receptor AMPA, como el talampanel . Es único en su selectividad para el subtipo GluR5 del receptor de kainato . Esta selectividad puede contribuir a sus propiedades neuroprotectoras y anticonvulsivas distintas . Otros compuestos similares incluyen LY-293,558 y NGX-424, que comparten mecanismos de acción similares pero pueden diferir en sus perfiles farmacocinéticos y aplicaciones específicas .

Propiedades

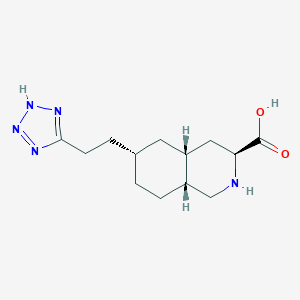

IUPAC Name |

(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFRFPSZAKNPQQ-YTWAJWBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain. | |

| Record name | Tezampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

154652-83-2 | |

| Record name | Tezampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154652-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEZAMPANEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.